molecular formula C19H11BrFN3O3 B14977224 5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

Cat. No.: B14977224
M. Wt: 428.2 g/mol
InChI Key: JPOKRIQLPYRQPP-UHFFFAOYSA-N
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Description

5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a bromine atom, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to more reduced forms such as hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers .

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H11BrFN3O3

Molecular Weight

428.2 g/mol

IUPAC Name

5-bromo-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H11BrFN3O3/c20-16-10-9-15(26-16)18(25)22-14-7-3-12(4-8-14)19-23-17(24-27-19)11-1-5-13(21)6-2-11/h1-10H,(H,22,25)

InChI Key

JPOKRIQLPYRQPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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